![molecular formula C6H8F3N3 B1455134 1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 164668-13-7](/img/structure/B1455134.png)
1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Overview
Description
1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, also known as DPTA, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. DPTA is a pyrazole derivative, which is a class of organic compounds that contain a five-membered ring with two adjacent nitrogen atoms.
Scientific Research Applications
Synthesis of Proline Derivatives
1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: is utilized in the diastereoselective synthesis of highly functionalized proline derivatives. These derivatives are significant in pharmaceuticals and biomedical research, serving as templates in structure–function relationship studies to elucidate biologically active conformations . The unique properties of fluorine-containing compounds make them attractive target molecules for the design of biologically active compounds .
Development of Anticonvulsant Drugs
The compound plays a role in the synthesis of 3-trifluoromethyl-1,2,4-triazoles , which are applied in the development of anticonvulsant drugs. These drugs are crucial for treating seizure disorders, and the trifluoromethyl group enhances the physicochemical and pharmacological properties of these molecules .
Agricultural Chemicals
In the field of agrochemicals, 1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine derivatives are explored for their potential use. The trifluoromethyl group can significantly improve the efficacy and stability of agricultural chemicals, making them more effective against pests and diseases .
Functional Materials
This compound is also involved in the creation of functional materials. Its derivatives can be used to develop new materials with specific properties, such as increased durability or enhanced performance in extreme conditions .
Ligand Chemistry
The trifluoromethyl group in 1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine derivatives is beneficial in ligand chemistry. These derivatives can act as ligands in various chemical reactions, potentially leading to the discovery of new reaction pathways or the improvement of existing ones .
Enzyme Inhibition
Fluorinated α-amino acids derived from this compound can function as selective enzyme inhibitors. This application is particularly relevant in the design of drugs that target specific enzymes related to diseases .
Pharmaceutical Activity Assessment
The compound’s derivatives are used in the study of toxicity risk assessment and structure-activity relationship of pharmaceuticals. This is vital for the development of safe and effective drugs .
Biologically Active Compound Design
Lastly, 1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is integral in the design of biologically active compounds. Its incorporation into drug frameworks can lead to the development of new medications with improved efficacy and reduced side effects .
properties
IUPAC Name |
2,4-dimethyl-5-(trifluoromethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-3-4(6(7,8)9)11-12(2)5(3)10/h10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLFNOIUGQYYQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(F)(F)F)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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